ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl (2Z)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, chlorine, methoxy, and benzylidene
Preparation Methods
The synthesis of ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactionsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and benzylidene groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency and selectivity .
Scientific Research Applications
Ethyl (2Z)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies investigating the mechanisms of action of thiazolo[3,2-a]pyrimidine derivatives and their effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, it may modulate inflammatory pathways by interacting with key signaling molecules, thereby reducing inflammation .
Comparison with Similar Compounds
Similar compounds to ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolo[3,2-a]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their biological activities and chemical properties due to variations in their substituents. For example:
Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a similar core structure but different substituents, leading to distinct biological activities.
Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Another related compound with variations in the benzylidene and phenyl groups, affecting its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its overall properties and applications.
Properties
Molecular Formula |
C31H24BrCl3N2O5S |
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Molecular Weight |
722.9g/mol |
IUPAC Name |
ethyl (2Z)-2-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H24BrCl3N2O5S/c1-4-41-30(39)26-16(2)36-31-37(27(26)18-5-8-20(33)9-6-18)29(38)25(43-31)13-17-11-22(32)28(24(12-17)40-3)42-15-19-7-10-21(34)14-23(19)35/h5-14,27H,4,15H2,1-3H3/b25-13- |
InChI Key |
BOUNORWUWQGQAW-MXAYSNPKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)OC)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)OC)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)OC)S2)C |
Origin of Product |
United States |
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